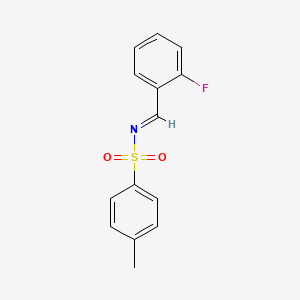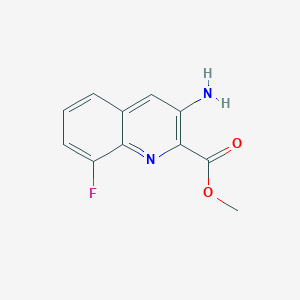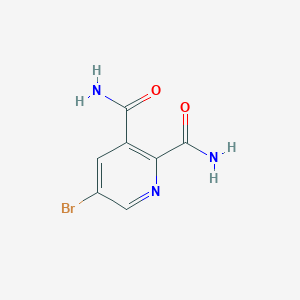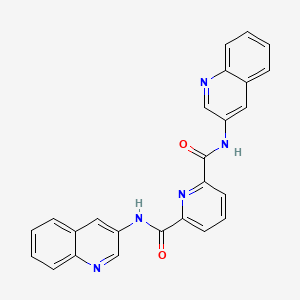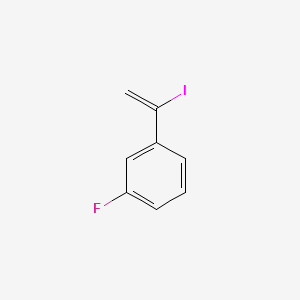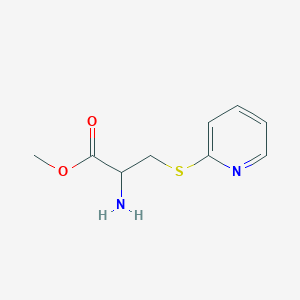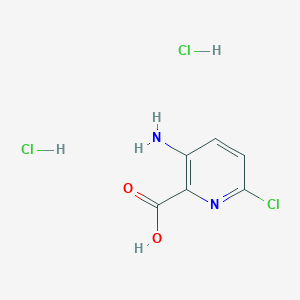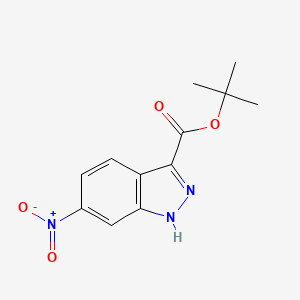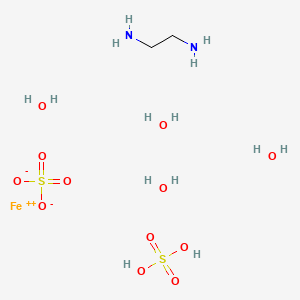
Ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate;tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its blue crystalline appearance and is soluble in water[2][2]. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate;tetrahydrate involves the reaction of ethylenediamine, sulfuric acid, and iron salts such as ferrous sulfate under controlled conditions[2][2]. The reaction typically requires laboratory equipment and specific techniques to ensure the correct formation of the compound. Industrial production methods may involve larger-scale reactions with optimized conditions to maximize yield and purity[2][2].
Chemical Reactions Analysis
Ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate;tetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[2][2]. Common reagents used in these reactions include oxidizing agents, reducing agents, and other chemical compounds that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used[2][2].
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in organic synthesis reactions[2][2]. In biology and medicine, it can be used for the precipitation of metal ions and in the preparation of certain pharmaceuticals[2][2]. Industrially, it is utilized in electroplating and battery manufacturing[2][2]. Its versatility makes it a valuable compound in various fields of research and industry.
Mechanism of Action
The mechanism of action of ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate;tetrahydrate involves its interaction with molecular targets and pathways within chemical reactions[2][2]. The iron(2+) ion plays a crucial role in redox reactions, while the ethylenediamine ligand stabilizes the complex and facilitates its reactivity[2][2]. The sulfate and sulfuric acid components contribute to the overall stability and solubility of the compound[2][2].
Comparison with Similar Compounds
Ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate;tetrahydrate can be compared with similar compounds such as ferrous sulfate tetrahydrate and iron(III) ethylenediammonium sulfate tetrahydrate[2][2]. These compounds share similar properties but differ in their specific chemical compositions and applications. The unique combination of ethylenediamine and iron(2+) in this compound provides distinct advantages in certain chemical reactions and industrial processes[2][2].
Properties
Molecular Formula |
C2H18FeN2O12S2 |
|---|---|
Molecular Weight |
382.2 g/mol |
IUPAC Name |
ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate;tetrahydrate |
InChI |
InChI=1S/C2H8N2.Fe.2H2O4S.4H2O/c3-1-2-4;;2*1-5(2,3)4;;;;/h1-4H2;;2*(H2,1,2,3,4);4*1H2/q;+2;;;;;;/p-2 |
InChI Key |
GAGUCKQNZZFVCU-UHFFFAOYSA-L |
Canonical SMILES |
C(CN)N.O.O.O.O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


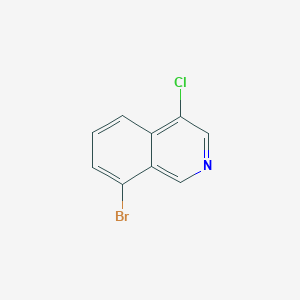
![2-(Trifluoromethyl)oxazolo[5,4-b]pyridine](/img/no-structure.png)
